molecular formula C24H27N3O3 B11220638 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11220638
M. Wt: 405.5 g/mol
InChI Key: IKQZZKDEAZIYCC-UHFFFAOYSA-N
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Description

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core and a diethylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine and quinoline-4-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dimethylphenyl)amino]benzoic acid: A non-steroidal anti-inflammatory drug with similar structural features.

    N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide: Known for its anesthetic properties.

    2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Investigated for its potential therapeutic applications

Uniqueness

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique quinoline core and diethylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

1-[2-(2,6-dimethylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-5-26(6-2)24(30)19-14-22(29)27(20-13-8-7-12-18(19)20)15-21(28)25-23-16(3)10-9-11-17(23)4/h7-14H,5-6,15H2,1-4H3,(H,25,28)

InChI Key

IKQZZKDEAZIYCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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